4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride
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Overview
Description
4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H13NO2·HCl. It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals . This compound is characterized by its unique structure, which includes an amino group and a carboxylic acid group attached to a tetrahydronaphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride typically involves the reduction of 1-naphthoic acid derivatives followed by amination. One common method includes the catalytic hydrogenation of 1-naphthoic acid to produce 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, which is then aminated using ammonia or an amine source under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated amino derivatives.
Scientific Research Applications
4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the carboxylic acid group can participate in ionic interactions, further modulating biological activity .
Comparison with Similar Compounds
- 1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride
- Methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride
- 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
Comparison: Compared to its analogs, 4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and carboxylic acid groups allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10;/h1-4,9-10H,5-6,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBAUUFGPCJQSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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